molecular formula C22H26N4O4S2 B611269 TDPAM02 CAS No. 2231101-34-9

TDPAM02

Cat. No.: B611269
CAS No.: 2231101-34-9
M. Wt: 474.594
InChI Key: TVWVZMLPANTKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TDPAM02 (Thiadiazole Dimeric Positive Allosteric Modulator 02) is a potent dimeric positive allosteric modulator (PAM) targeting the ligand-binding domain (LBD) of the GluA2 receptor, a critical subunit of AMPA-type ionotropic glutamate receptors. These receptors mediate fast excitatory synaptic transmission in the central nervous system and are implicated in neurological disorders such as Alzheimer’s disease and schizophrenia . This compound exhibits nanomolar potency (1.4 nM in calcium flux assays) and stabilizes GluA2-LBD dimers by binding at their interface, forming hydrogen bonds with Pro515 and interacting with residues such as Phe516 and Met517 . Unlike other PAMs, this compound binds to both apo (ligand-free) and L-glutamate-bound states of GluA2-LBD without altering domain closure, suggesting a unique mechanism of action . Its structural flexibility and high specificity make it a promising candidate for therapeutic development.

Properties

CAS No.

2231101-34-9

Molecular Formula

C22H26N4O4S2

Molecular Weight

474.594

IUPAC Name

6,6'-(ethane-1,2-diyl)bis(4-cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide)

InChI

InChI=1S/C22H26N4O4S2/c27-31(28)21-9-3-15(11-19(21)25(13-23-31)17-5-6-17)1-2-16-4-10-22-20(12-16)26(18-7-8-18)14-24-32(22,29)30/h3-4,9-12,17-18,23-24H,1-2,5-8,13-14H2

InChI Key

TVWVZMLPANTKEA-UHFFFAOYSA-N

SMILES

O=S(C1=C2C=C(CCC3=CC=C(S(NCN4C5CC5)(=O)=O)C4=C3)C=C1)(NCN2C6CC6)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TDPAM02;  TDPAM-02;  TDPAM 02; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

TDPAM02 belongs to Class III PAMs , which are dimeric molecules that bind at the GluA2-LBD dimer interface. Below is a comparative analysis with structurally or functionally related compounds:

Compound Class Potency (EC₅₀) Binding Site Receptor Specificity Key Interactions
This compound III 1.4 nM (GluA2) GluA2-LBD dimer interface GluA2 (flip/flop isoforms) Hydrogen bonds with Pro515; van der Waals with Phe516, Met517
TDPAM01 III 13.4 nM (GluA2) GluA2-LBD dimer interface GluA2 (flip/flop isoforms) Similar to this compound but lower potency due to weaker hydrophobic interactions
BPAM538 III ~82% potentiation* GluK1-LBD dimer interface GluK1/K2 Overlaps with BPAM344; glycerol-mediated stabilization
BPAM344 II Reference standard Monomeric site in LBD GluK1/K2 Single-site binding; no dimer stabilization
Pentamidine III-like N/A Subunit interface (similar to this compound) Broad (e.g., NMDA receptors) Flexible chain allows binding to multiple residues; lacks GluA2 specificity

*Potentiation measured as % increase in kainate-evoked Ca²⁺ response at 100 µM .

Key Findings from Comparative Studies

  • Potency and Binding Dynamics :
    this compound is 10-fold more potent than TDPAM01 in GluA2 flop isoforms due to enhanced interactions with Phe516 and Met517, which stabilize the dimer interface . Unlike TDPAM01, this compound binds effectively to apo GluA2-LBD, a feature absent in most Class III PAMs .
  • This specificity reduces off-target effects in neurological applications.
  • Structural Adaptability :
    The N-cyclopropyl group of this compound enables water-mediated contacts with Ser750 and Ser775, a feature absent in TDPAM01, which lacks this moiety .

Data Tables

Table 1: Structural Comparison of this compound with Class III PAMs

Feature This compound BPAM538 Pentamidine
Core Structure Benzothiadiazole dimer Benzothiadiazole derivative Aromatic diamidine
Binding Mode Dimer interface (GluA2) Dimer interface (GluK1) Subunit interface (multiple)
Hydrogen Bonds Pro515 (direct) Indirect (via water) Flexible, multiple residues
Solubility Requirements Requires 20% DMSO for crystallization Not reported High aqueous solubility
Therapeutic Potential Cognitive enhancers Epilepsy, pain Antiprotozoal, off-target CNS effects

Table 2: Functional Outcomes in Calcium Flux Assays

Compound GluA2 Potentiation GluK1/K2 Potentiation Domain Closure (L-Glu Bound)
This compound 1.4 nM (EC₅₀) No effect 20.4°–21.0°
TDPAM01 13.4 nM (EC₅₀) No effect Similar to this compound
BPAM538 N/A 82% ± 5.3% Not applicable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TDPAM02
Reactant of Route 2
TDPAM02

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.